Octreotide hydrochloride

説明

特性

CAS番号 |

1607842-55-6 |

|---|---|

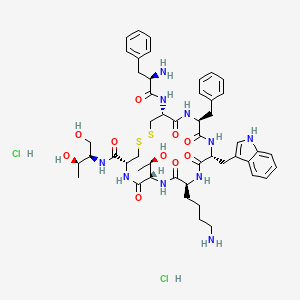

分子式 |

C49H68Cl2N10O10S2 |

分子量 |

1092.2 g/mol |

IUPAC名 |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;dihydrochloride |

InChI |

InChI=1S/C49H66N10O10S2.2ClH/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;;/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);2*1H/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;;/m1../s1 |

InChIキー |

PPJMKGDKFBCNIY-LODIGNQBSA-N |

SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.Cl.Cl |

異性体SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.Cl.Cl |

正規SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.Cl.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Octreotide hydrochloride; Octreotide hydrochloride, (-)-; Octreotide HCl; |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Octreotide Hydrochloride in Neuroendocrine Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octreotide (B344500) hydrochloride, a synthetic octapeptide analog of somatostatin (B550006), is a cornerstone in the management of neuroendocrine tumors (NETs). Its therapeutic efficacy is primarily attributed to its high-affinity binding to somatostatin receptor subtype 2 (SSTR2) and, to a lesser extent, SSTR5, which are frequently overexpressed on the surface of NET cells. This interaction triggers a cascade of intracellular signaling events, leading to both potent anti-secretory effects, which manage the clinical symptoms of functional NETs, and direct and indirect anti-proliferative actions that can inhibit tumor growth. This guide provides a detailed examination of the molecular mechanisms, key signaling pathways, and the preclinical and clinical evidence supporting the use of octreotide in NETs.

Core Mechanism of Action: Somatostatin Receptor Binding

Octreotide mimics the physiological actions of somatostatin with a significantly longer half-life. The binding of octreotide to SSTR2, a G-protein coupled receptor (GPCR), initiates its therapeutic effects. This ligand-receptor interaction is the pivotal first step in a complex signaling network that ultimately governs hormone secretion and cell proliferation.

Receptor Binding Affinity

Octreotide exhibits a high binding affinity for SSTR2 and a moderate affinity for SSTR5, while its affinity for SSTR1, SSTR3, and SSTR4 is negligible. This receptor-binding profile is crucial to its clinical utility, as a majority of well-differentiated NETs express high levels of SSTR2.

Intracellular Signaling Pathways

Upon binding of octreotide to SSTR2, the associated inhibitory G-protein (Gi) is activated, leading to the dissociation of its α and βγ subunits. These subunits, in turn, modulate the activity of various downstream effector molecules, resulting in a multi-pronged anti-tumor effect.

Inhibition of Adenylyl Cyclase and Hormone Secretion

The Giα subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. A reduction in cAMP attenuates the signaling pathways that drive the synthesis and secretion of various hormones and bioactive amines from NET cells, such as serotonin, gastrin, and vasoactive intestinal peptide (VIP). This mechanism is fundamental to the symptomatic control of carcinoid syndrome and other hormonal hypersecretion syndromes.

Anti-proliferative Signaling Pathways

Octreotide exerts its anti-proliferative effects through the modulation of several key signaling pathways that regulate cell growth, survival, and apoptosis.

Octreotide has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival and proliferation. This inhibition is mediated, in part, by the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1, which can dephosphorylate and inactivate components of the PI3K pathway. Downregulation of this pathway leads to decreased cell proliferation and the induction of apoptosis.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation and differentiation. Octreotide has been demonstrated to suppress the activation of key components of this pathway, such as ERK and the transcription factor c-Fos, thereby contributing to its anti-proliferative effects.

Quantitative Data from Preclinical and Clinical Studies

The anti-tumor effects of octreotide have been quantified in numerous studies, ranging from in vitro cell line experiments to large-scale clinical trials.

In Vitro Studies

Interestingly, several studies have reported a lack of direct anti-proliferative effect of octreotide on some commonly used NET cell lines, such as BON-1 and QGP-1.[1][2] This has been attributed to low or absent expression of SSTR2 on these cells in culture.[2] This highlights the critical importance of SSTR2 expression for the direct anti-proliferative action of octreotide.

| Cell Line | Treatment | Endpoint | Result | Reference |

| BON, QGP-1, LCC-18, H727, UMC-11 | Octreotide (0.001 nM–20 µM) | Cell Viability/Proliferation | No significant inhibition observed | [1][2][3] |

| Human Somatotroph Tumor Cells | Octreotide (10 nM) | Caspase-3 Activity | 160% increase vs. basal | [4] |

| Human Somatotroph Tumor Cells | Octreotide (10 nM) | Cleaved Cytokeratin 18 | 172% increase vs. basal | [4] |

In Vivo Animal Studies

| Animal Model | Tumor Type | Treatment | Endpoint | Result | Reference |

| Nude Mice Xenograft | Human Rectal Neuroendocrine Carcinoma | Octreotide | Tumor Necrosis | 62.7% (treated) vs. 39.7% (untreated) | [5] |

| Nude Mice Xenograft | Human Rectal Neuroendocrine Carcinoma | Octreotide | Microvessel Density | 264.0/mm² (treated) vs. 341.4/mm² (untreated) | [5] |

Clinical Trials

The anti-proliferative efficacy of octreotide long-acting repeatable (LAR) has been most robustly demonstrated in clinical trials.

| Trial | Patient Population | Treatment Arms | Primary Endpoint | Result | Reference |

| PROMID | Well-differentiated metastatic midgut NETs | Octreotide LAR 30 mg vs. Placebo | Time to Tumor Progression (TTP) | 14.3 months vs. 6.0 months (HR 0.34) | [6] |

| RADIANT-2 (Placebo Arm) | Progressive, well-differentiated NETs | Octreotide LAR 30 mg + Placebo | Progression-Free Survival (PFS) | Median PFS: 11.3 months | [7] |

| NETTER-1 (Control Arm) | Advanced, progressive, somatostatin-receptor-positive midgut NETs | High-dose Octreotide LAR (60 mg) | Progression-Free Survival (PFS) | Median PFS: 8.4 months | [8] |

Experimental Protocols

Reproducible and well-documented experimental protocols are essential for studying the mechanism of action of octreotide.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

NET cell line of interest

-

Complete culture medium

-

Octreotide hydrochloride

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of octreotide in complete culture medium.

-

Remove the existing medium from the wells and replace it with medium containing various concentrations of octreotide or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

NET cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Culture cells and treat with desired concentrations of octreotide or vehicle for a specified time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Western Blot Analysis for ERK Phosphorylation

This technique is used to detect changes in the phosphorylation state of ERK, a key protein in the MAPK signaling pathway.

Materials:

-

NET cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK and anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with octreotide for various times or at different concentrations.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-ERK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

Conclusion

This compound remains a vital therapeutic agent for the management of neuroendocrine tumors. Its mechanism of action is multifaceted, stemming from its high-affinity binding to SSTR2. This leads to the inhibition of hormone secretion through the adenylyl cyclase/cAMP pathway and the suppression of tumor cell proliferation via modulation of the PI3K/Akt and MAPK/ERK signaling cascades. While its direct anti-proliferative effects in vitro are dependent on adequate SSTR2 expression, clinical data robustly support its ability to control tumor growth in patients with well-differentiated NETs. A thorough understanding of these molecular mechanisms is crucial for the continued development of novel therapeutic strategies and the optimization of existing treatment regimens for patients with neuroendocrine neoplasms.

References

- 1. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiangiogenic effect of octreotide inhibits the growth of human rectal neuroendocrine carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Octreotide long-acting repeatable in the treatment of neuroendocrine tumors: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Management of the hormonal syndrome of neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Somatostatin Receptor Subtypes Targeted by Octreotide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octreotide (B344500) hydrochloride, a synthetic octapeptide analog of the natural hormone somatostatin (B550006), exerts its therapeutic effects through high-affinity binding to specific subtypes of somatostatin receptors (SSTRs). This document provides a comprehensive technical overview of the SSTR subtypes targeted by Octreotide, its binding characteristics, and the subsequent intracellular signaling cascades. Detailed experimental methodologies for assessing receptor binding and downstream effects are provided, alongside visual representations of key pathways and workflows to facilitate a deeper understanding for research and drug development applications.

Introduction

Somatostatin is an endogenous peptide hormone that plays a crucial regulatory role in the neuroendocrine system, inhibiting the secretion of various hormones, including growth hormone, insulin, and glucagon.[1] Its therapeutic potential is limited by a very short biological half-life. Octreotide was developed as a more stable and long-acting analog, retaining the key pharmacophore of somatostatin.[2] Understanding the specific molecular interactions between Octreotide and its target receptors is fundamental for its clinical application in treating conditions such as acromegaly, neuroendocrine tumors (NETs), and certain types of diarrhea.[3][4]

There are five known subtypes of somatostatin receptors (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5), all of which are G-protein coupled receptors (GPCRs).[1][5] Octreotide exhibits a distinct binding profile, preferentially targeting a subset of these receptors, which dictates its pharmacological activity.

Somatostatin Receptor Subtype Specificity of Octreotide

Octreotide hydrochloride demonstrates a clear selectivity in its binding to the five SSTR subtypes. It binds with high affinity primarily to SSTR2 and SSTR5 .[1][3] Its affinity for SSTR3 is moderate to low, while it shows negligible to no binding affinity for SSTR1 and SSTR4 .[1][3] This preferential binding to SSTR2 and SSTR5 is the cornerstone of its therapeutic efficacy, as these receptor subtypes are often overexpressed in various tumors.[3][4]

Data Presentation: Binding Affinities of this compound

The binding affinity of Octreotide to human somatostatin receptor subtypes is typically quantified using radioligand binding assays, which determine the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). The following table summarizes the binding affinity data from various studies.

| Receptor Subtype | Binding Affinity (IC50/Kd, nM) | Reference |

| SSTR1 | >1000 | [1][3] |

| SSTR2 | 0.4 - 2.1 | [6] |

| SSTR3 | 187 ± 55 | [7] |

| SSTR4 | >1000 | [1][3] |

| SSTR5 | 22 ± 6 | [7] |

Downstream Signaling Pathways

Upon binding to its target receptors, Octreotide initiates a cascade of intracellular signaling events. The primary mechanism is through the coupling to inhibitory G-proteins (Gi/o).[2]

Inhibition of Adenylyl Cyclase and cAMP Reduction

The most well-characterized downstream effect of Octreotide binding to SSTR2 and SSTR5 is the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[8] Reduced cAMP levels, in turn, affect the activity of protein kinase A (PKA) and downstream effectors, ultimately leading to the inhibition of hormone secretion and cell proliferation.[8]

Modulation of the PI3K/Akt Pathway

Octreotide has also been shown to exert antiproliferative effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[9] Upon Octreotide binding to SSTR2, the associated Gi protein can activate the tyrosine phosphatase SHP-1. SHP-1 then dephosphorylates the p85 regulatory subunit of PI3K, leading to its inactivation.[9] This prevents the phosphorylation and activation of Akt, a key kinase in cell survival and proliferation.[9][10][11]

Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another signaling cascade that can be influenced by Octreotide.[12] The binding of Octreotide to SSTRs can lead to the inhibition of the MAPK/ERK pathway, which is crucial for cell growth and proliferation.[12] This inhibition is thought to contribute to the anti-tumor effects of Octreotide. The precise mechanism of this inhibition can be complex and may involve G-protein-dependent and -independent mechanisms.

Experimental Protocols

Radioligand Binding Assay for Somatostatin Receptors

This protocol outlines a competitive binding assay to determine the affinity of Octreotide for different SSTR subtypes.

4.1.1. Materials

-

Cell membranes from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [125I-Tyr11]Somatostatin-14 or a subtype-selective radiolabeled analog.

-

Unlabeled this compound (as the competitor).

-

Binding buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, ice-cold.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

4.1.2. Procedure

-

Membrane Preparation: Homogenize cells expressing the target SSTR subtype in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer and determine the protein concentration.[13]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer.

-

50 µL of radioligand at a fixed concentration (typically at or below its Kd).

-

50 µL of a serial dilution of unlabeled Octreotide (to determine IC50) or an excess of unlabeled somatostatin (for non-specific binding).

-

50 µL of the cell membrane preparation (typically 20-50 µg of protein).

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of Octreotide and fit the data using a non-linear regression model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol describes how to measure the inhibitory effect of Octreotide on adenylyl cyclase activity.

4.2.1. Materials

-

Cells expressing the target SSTR subtype (e.g., CHO-K1 or HEK293).

-

Cell culture medium.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

96-well or 384-well cell culture plates.

-

Plate reader compatible with the chosen assay kit.

4.2.2. Procedure

-

Cell Seeding: Seed the cells into a multi-well plate and culture until they reach the desired confluency.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of Octreotide for a specified time (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a defined period (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves a competitive immunoassay format.[14]

-

Data Analysis: Measure the signal using a plate reader. A decrease in signal in the presence of Octreotide indicates inhibition of cAMP production. Plot the signal as a function of the log concentration of Octreotide to determine the IC50 for the inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

This compound is a somatostatin analog with a well-defined and selective binding profile for somatostatin receptor subtypes, exhibiting high affinity for SSTR2 and SSTR5. Its therapeutic effects are primarily mediated through the activation of inhibitory G-proteins, leading to the suppression of adenylyl cyclase activity and the modulation of key intracellular signaling pathways such as the PI3K/Akt and MAPK/ERK cascades. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the molecular pharmacology of Octreotide and to develop novel therapeutics targeting the somatostatin receptor system.

References

- 1. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Octreotide Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and paltusotine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. erc.bioscientifica.com [erc.bioscientifica.com]

- 8. benchchem.com [benchchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

The Somatostatin Analogue Octreotide Hydrochloride: An In-depth Technical Guide on its Modulation of Growth Hormone Secretion Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octreotide (B344500) hydrochloride, a synthetic octapeptide analogue of the natural hormone somatostatin (B550006), is a cornerstone in the management of hormonal hypersecretory states, most notably acromegaly, which results from excessive growth hormone (GH) production.[1][2] Its therapeutic efficacy is rooted in its potent and specific inhibition of GH secretion from the anterior pituitary gland.[3][4] This technical guide provides a comprehensive examination of the molecular mechanisms underpinning octreotide's action on GH secretion pathways. It delves into the intricate signaling cascades initiated upon its binding to somatostatin receptors, presents quantitative data on its inhibitory effects, and outlines detailed experimental protocols for its study. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development of novel therapies targeting the somatotropic axis.

Introduction

Growth hormone, a key regulator of somatic growth and metabolism, is secreted by somatotroph cells in the anterior pituitary.[5] The secretion of GH is tightly regulated by the hypothalamic peptides, growth hormone-releasing hormone (GHRH) and somatostatin (also known as growth hormone-inhibiting hormone, GHIH).[4] Pathological hypersecretion of GH, typically from a pituitary adenoma, leads to acromegaly, a condition characterized by progressive somatic disfigurement and systemic comorbidities.[1]

Octreotide is a more potent inhibitor of growth hormone, glucagon, and insulin (B600854) than the natural hormone somatostatin.[6] It exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR2 and SSTR5.[3][6] This targeted action initiates a cascade of intracellular events that culminate in the suppression of GH synthesis and release.[7]

Mechanism of Action: Signaling Pathways

The binding of octreotide to its cognate receptors on pituitary somatotrophs triggers a multifactorial signaling cascade that effectively curtails GH secretion. The primary pathways are detailed below.

Inhibition of the Adenylyl Cyclase/cAMP Pathway

A principal mechanism of octreotide's inhibitory action is mediated through the Gαi subunit of the G-protein coupled SSTRs.[8] Upon activation by octreotide, the Gαi subunit inhibits the enzyme adenylyl cyclase.[7][8] This leads to a significant reduction in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[7] Decreased cAMP levels result in diminished activity of protein kinase A (PKA), a key downstream effector that promotes GH gene transcription and exocytosis of GH-containing secretory granules.[7]

Modulation of Intracellular Calcium Levels

Octreotide also exerts its inhibitory effect by modulating intracellular calcium (Ca2+) concentrations, which are crucial for the fusion of GH-containing vesicles with the plasma membrane and subsequent hormone release.[7] Studies have shown that octreotide can inhibit voltage-dependent L-type calcium channels (VDCCs) in pituitary tumor cells.[9][10] This action, mediated through SSTR2 and SSTR5, reduces Ca2+ influx and consequently suppresses GH exocytosis.[9]

Involvement of the Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

Beyond its direct effects on secretion, octreotide also influences cell survival and proliferation signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway.[11] In pituitary tumor cells, octreotide has been shown to decrease the phosphorylation of the PI3K regulatory subunit p85, leading to the dephosphorylation and inactivation of Akt.[11] This inhibition of the PI3K/Akt survival pathway can contribute to the antiproliferative effects of octreotide observed in some pituitary tumors.[11][12]

References

- 1. Octreotide | C49H66N10O10S2 | CID 448601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. droracle.ai [droracle.ai]

- 4. Somatostatin - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Octreotide - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Somatostain Hormone signalling pathways and receptors | PPTX [slideshare.net]

- 9. Inhibition of L-type calcium channels by octreotide in isolated human neuroendocrine tumor cells of the gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of octreotide on expression of L-type voltage-operated calcium channels and on intracellular Ca2+ in activated hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The Phosphatidylinositol 3-kinase/Akt Signaling Pathway in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Pharmacodynamics of Octreotide Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of octreotide (B344500) hydrochloride, a synthetic octapeptide analogue of somatostatin (B550006). Octreotide is a cornerstone in the management of various neuroendocrine tumors and other conditions characterized by excessive hormone secretion. Its therapeutic efficacy is rooted in its potent and specific pharmacodynamic properties, which have been extensively characterized in a variety of preclinical models. This document summarizes key findings on its mechanism of action, anti-tumor effects, and hormonal regulation, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental designs.

Mechanism of Action and Signaling Pathways

Octreotide exerts its primary pharmacodynamic effects by mimicking natural somatostatin and binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors.[1][2] It exhibits a high affinity for SSTR2 and a moderate affinity for SSTR5.[1][2] The binding of octreotide to these receptors triggers a cascade of intracellular events that ultimately lead to the inhibition of hormone secretion and cell proliferation.[1]

The activation of SSTR2 by octreotide leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP has widespread consequences, including the suppression of hormone synthesis and release.[1] Furthermore, octreotide can modulate ion channel activity, leading to the activation of potassium channels and the inhibition of calcium influx, which are crucial for hormone exocytosis.[1] In some preclinical models, octreotide has also been shown to influence the mitogen-activated protein kinase (MAPK) pathway, leading to a reduction in cell proliferation.[3]

Anti-Tumor Activity in Preclinical Models

Octreotide has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. This effect is mediated through both direct and indirect mechanisms. Direct effects involve the inhibition of tumor cell proliferation via SSTR activation, while indirect effects include the inhibition of angiogenesis and the suppression of growth-promoting hormones.

Pancreatic Cancer

In preclinical studies using nude mice bearing MiaPaCa pancreatic tumors, octreotide administration led to a significant inhibition of tumor growth.[4][5]

Breast Cancer

Preclinical investigations in nude mice with ZR-75-1 breast tumors, which are known to be somatostatin receptor-positive, have shown that octreotide can significantly inhibit tumor growth.[4][5] In a 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumor model in rats, continuous administration of octreotide resulted in a substantial reduction in the number of tumors.[5]

Liver Metastases

In a rat model of liver metastases induced by intraportal injection of tumorigenic cell lines (fibrosarcoma HSN and colonic adenocarcinomas K12/Tr and WB2054M), octreotide treatment significantly reduced the hepatic replacement by tumor.[6]

Hepatocellular Carcinoma

In nude mice bearing human hepatocellular carcinoma (LCI-D20) xenografts, octreotide treatment significantly suppressed tumor growth.[7] This effect was associated with a decrease in microvessel density, suggesting an anti-angiogenic mechanism.[7] In vitro studies showed that octreotide could inhibit the proliferation, invasion, and differentiation of human umbilical vein endothelial cells (HUVECs) stimulated by vascular endothelial growth factor (VEGF).[7]

Gastric Cancer

In a preclinical model of gastric cancer using orthotopically implanted SGC-7901 human gastric cancer xenografts in nude mice, octreotide treatment resulted in a significant reduction in tumor weight.[3] The mechanism was linked to the inhibition of the MAPK pathway, as evidenced by decreased levels of extracellular signal-regulated protein kinase (ERK) and c-Fos protein.[3]

Table 1: Summary of Anti-Tumor Efficacy of Octreotide in Preclinical Models

| Cancer Type | Animal Model | Cell Line/Tumor Model | Dosing Regimen | Key Findings | Reference(s) |

| Pancreatic Cancer | Nude Mice | MiaPaCa | 5 or 50 µg, twice daily | Significant inhibition of tumor growth. | [4][5] |

| Breast Cancer | Nude Mice | ZR-75-1 | 50 µg, twice daily (5 weeks) | 52% reduction in mean tumor volume compared to control. | [4][5] |

| Breast Cancer | Rats | DMBA-induced | 10 µg/kg/h, continuous (6 weeks) | Approximately 50% reduction in the number of tumors. | [5] |

| Liver Metastases | Syngeneic Rats | HSN, K12/Tr, WB2054M | 2 µg, subcutaneously (3-4 weeks) | Significant reduction in median hepatic replacement by tumor. | [6] |

| Hepatocellular Carcinoma | Nude Mice | LCI-D20 Xenograft | 50 µg/kg, twice daily | Significant reduction in tumor growth. | [7] |

| Gastric Cancer | Nude Mice | SGC-7901 Xenograft | Not specified | 62.3% reduction in tumor weight compared to control. | [3] |

Effects on Hormone Secretion

A primary pharmacodynamic effect of octreotide is the potent inhibition of the secretion of numerous hormones. This is particularly relevant in the context of functional neuroendocrine tumors.

In preclinical models and clinical studies, octreotide has been shown to suppress the release of:

-

Growth Hormone (GH): In patients with acromegaly, octreotide significantly reduces both basal and pulsatile GH secretion.[8][9]

-

Insulin-like Growth Factor 1 (IGF-1): As a consequence of GH suppression, octreotide also lowers IGF-1 levels.[10]

-

Gastrin and Insulin: Octreotide can inhibit the secretion of these hormones, which is relevant in gastrinomas and insulinomas.[11][12]

-

Vasoactive Intestinal Peptide (VIP): Octreotide is effective in reducing the profuse watery diarrhea associated with VIP-secreting tumors by inhibiting VIP release.[13]

-

Serotonin (B10506): In models of carcinoid syndrome, octreotide can decrease the urinary excretion of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA).[14]

-

Tachykinins: Octreotide can prevent the release of tachykinins, which are implicated in the flushing associated with carcinoid syndrome.[14]

-

Prolactin (PRL) and Thyroid-Stimulating Hormone (TSH): Studies have shown that octreotide can suppress both unstimulated and TRH-stimulated PRL levels and may reduce total T3 levels.[15]

Table 2: Effects of Octreotide on Hormone Secretion in Preclinical and Clinical Settings

| Hormone | Condition/Model | Effect | Reference(s) |

| Growth Hormone (GH) | Acromegaly | Significant decrease in mean concentration, peak height, and amplitude. | [8] |

| Insulin | Healthy and disease models | Inhibition of secretion. | [11][14] |

| Gastrin | Gastrinoma models | Down-regulation of gastrin levels. | [11][12] |

| Vasoactive Intestinal Peptide (VIP) | VIPomas | Inhibition of release. | [13] |

| Tachykinins | Carcinoid Syndrome | Complete prevention of pentagastrin-induced release. | [14] |

| 5-HIAA (Serotonin metabolite) | Carcinoid Syndrome | 26% decrease in urinary excretion. | [14] |

| Prolactin (PRL) | Acromegaly | Significant reduction in unstimulated and TRH-stimulated levels. | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline typical experimental protocols used to evaluate the pharmacodynamics of octreotide.

In Vivo Tumor Growth Inhibition Studies

-

Animal Models: Immunocompromised mice (e.g., nude mice) are commonly used for xenograft studies with human cancer cell lines.[3][4][5][7] Syngeneic rat models are employed for studies where an intact immune system is desired.[6]

-

Cell Lines: A variety of human cancer cell lines expressing SSTRs are used, including MiaPaCa (pancreatic), ZR-75-1 (breast), SGC-7901 (gastric), and LCI-D20 (hepatocellular).[3][4][5][7]

-

Tumor Implantation: Tumor cells are typically injected subcutaneously into the flank of the animals.[7] For orthotopic models, cells are implanted into the corresponding organ.[3]

-

Dosing: Octreotide is administered via subcutaneous or continuous infusion.[4][5][6] Doses can range from 2 µg to 50 µg per animal, administered once or twice daily.[4][5][6]

-

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for SSTR expression, Western blot for signaling proteins).[3]

In Vitro Cell Proliferation and Signaling Assays

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum.

-

Proliferation Assays: The effect of octreotide on cell proliferation can be assessed using various methods, such as the MTT assay or by measuring ³H-thymidine incorporation, which reflects DNA synthesis.[3][7]

-

Signaling Pathway Analysis: To investigate the molecular mechanisms, cells are treated with octreotide, and cell lysates are analyzed by Western blotting to determine the expression and phosphorylation status of key signaling proteins like ERK and c-Fos.[3]

Hormone Secretion Assays

-

Animal Models: Models such as pyloric ligation-induced ulcer mice can be used to assess the effect of octreotide on gastric acid and gastrin secretion.[11][12]

-

Sample Collection: Blood samples are collected at various time points after octreotide administration.

-

Hormone Measurement: Plasma or serum levels of hormones are quantified using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).

Receptor Binding Affinity

The binding affinity of octreotide and its analogues to different SSTR subtypes is a critical determinant of their pharmacodynamic profile. These affinities are typically determined through in vitro competitive binding assays using cell lines transfected to express specific human SSTR subtypes.

Table 3: Somatostatin Receptor Binding Affinities (IC50, nM) of Octreotide Analogues

| Compound | sst1 | sst2 | sst3 | sst4 | sst5 | Reference(s) |

| Ga-DOTA-[Tyr3]-octreotide | >1000 | 2.5 | >1000 | >1000 | >1000 | [16] |

| Y-DOTA-[Tyr3]-octreotate | >1000 | 1.6 | >1000 | >1000 | >1000 | [16] |

| Ga-DOTA-[Tyr3]-octreotate | >1000 | 0.2 | >1000 | >1000 | >1000 | [16] |

| Y-DOTA-lanreotide | >1000 | >1000 | >1000 | >1000 | 16 | [16] |

| DOTA-NOC-ATE | >1000 | High | High | Intermediate | High | [17] |

| DOTA-BOC-ATE | >1000 | High | High | Intermediate | High | [17] |

Note: "High" and "Intermediate" affinities are as described in the source material without specific IC50 values provided.

Conclusion

The preclinical pharmacodynamics of octreotide hydrochloride are well-characterized, demonstrating its potent inhibitory effects on tumor growth and hormone secretion. Its high affinity for SSTR2 is central to its mechanism of action, which involves the modulation of intracellular signaling pathways and ion channel activity. The extensive body of preclinical data provides a strong rationale for its clinical use and supports ongoing research into novel analogues with improved pharmacodynamic profiles. This guide serves as a foundational resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of somatostatin analogues.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. droracle.ai [droracle.ai]

- 3. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical studies on the anticancer activity of the somatostatin analog octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical studies on the anticancer activity of the somatostatin analogue octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Octreotide inhibits the growth and development of three types of experimental liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The influence of octreotide treatment on pulsatile growth hormone release in acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of octreotide on 24-hour growth hormone and prolactin secretory patterns in acromegalics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. Pharmacokinetic and pharmacodynamic evidence for developing an oral formulation of octreotide against gastric mucosal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic and pharmacodynamic evidence for developing an oral formulation of octreotide against gastric mucosal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. The effects of octreotide on basal and stimulated hormone levels in patients with carcinoid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of 4 weeks of octreotide treatment on prolactin, thyroid stimulating hormone and thyroid hormones in acromegalic patients. A double blind placebo-controlled cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preclinical evaluation of new and highly potent analogues of octreotide for predictive imaging and targeted radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Signaling Cascades Activated by Octreotide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octreotide (B344500) hydrochloride, a synthetic octapeptide analog of somatostatin (B550006), is a cornerstone in the management of various neuroendocrine tumors and acromegaly.[1] Its therapeutic efficacy stems from its ability to mimic the natural inhibitory effects of somatostatin by binding to high-affinity somatostatin receptors (SSTRs) on target cells.[2] This interaction triggers a complex network of intracellular signaling cascades, ultimately leading to the inhibition of hormone secretion and cellular proliferation.[3] This technical guide provides a comprehensive overview of these signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Somatostatin Receptor Binding

Octreotide exerts its effects primarily by binding to a family of five G-protein coupled receptors (GPCRs), with a particularly high affinity for SSTR2 and SSTR5.[2] The binding of octreotide to these receptors initiates a cascade of intracellular events, the nature of which can vary depending on the specific SSTR subtypes expressed by the cell and the cellular context.[4]

Quantitative Data: Receptor Binding Affinities

The binding affinity of octreotide to different SSTR subtypes is a critical determinant of its biological activity. The following table summarizes the reported IC50/Kd values for octreotide binding to human somatostatin receptor subtypes.

| Receptor Subtype | Reported IC50/Kd (nM) | Binding Affinity |

| SSTR1 | 290 - 1140 | Very Low |

| SSTR2 | 0.4 - 2.1 | High |

| SSTR3 | 4.4 - 34.5 | Moderate |

| SSTR4 | > 1000 | Negligible |

| SSTR5 | 5.6 - 32 | High |

Key Intracellular Signaling Cascades

Upon binding to its cognate receptors, octreotide activates several key intracellular signaling pathways, leading to its characteristic physiological effects.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

A primary and well-characterized pathway activated by octreotide involves the coupling of SSTR2 and SSTR5 to inhibitory G-proteins (Gαi).[4] This leads to the inhibition of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels affects a multitude of cellular processes, including a reduction in hormone secretion.[4][5]

Figure 1: Octreotide-mediated inhibition of adenylyl cyclase.

Modulation of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, survival, and proliferation. Octreotide has been shown to inhibit this pathway in various cancer cell types.[6][7] This inhibition is often mediated through the activation of protein tyrosine phosphatases (PTPs), such as SHP-1, which can dephosphorylate and inactivate components of the PI3K signaling cascade. Specifically, octreotide treatment can lead to decreased phosphorylation of the PI3K regulatory subunit p85, as well as downstream effectors like PDK1 and Akt.

Figure 2: Octreotide's inhibitory effect on the PI3K/Akt/mTOR pathway.

Regulation of the MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade involved in cell proliferation and differentiation. Octreotide has been demonstrated to inhibit the MAPK/ERK pathway in certain cancer cells, such as gastric adenocarcinoma.[8][9] This inhibitory effect can also be mediated by the activation of PTPs, which dephosphorylate and inactivate kinases within the MAPK cascade.[3]

Modulation of Intracellular Calcium Levels

Octreotide can influence intracellular calcium concentrations ([Ca2+]i). At a cellular level, octreotide can induce an increase in calcium entry through L-type calcium channels, leading to calcium-induced calcium release from the sarcoplasmic reticulum.[10] Conversely, in other cell types like hepatic stellate cells, octreotide has been shown to decrease [Ca2+]i in a dose-dependent manner.[11]

Activation of G-Protein-Gated Inwardly Rectifying K+ (GIRK) Channels

The activation of SSTRs by octreotide can also lead to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[12][13] This is mediated by the Gβγ subunits of the dissociated G-protein. The opening of GIRK channels leads to an efflux of K+ ions, causing hyperpolarization of the cell membrane and a decrease in cellular excitability.[14]

Quantitative Effects on Cellular Processes

The activation of these signaling cascades by octreotide translates into measurable effects on cellular processes, particularly cell proliferation and survival.

| Cancer Type | Cell Line / Model | Effect | Quantitative Data |

| Pituitary Adenoma | GH-secreting adenomas | Inhibition of Proliferation | 53% lower Ki-67 labeling index in treated patients.[15] |

| Acromegaly Patients | Tumor Shrinkage | Mean reduction of 50.6% with Octreotide LAR.[16][17] | |

| Neuroendocrine Tumor | AR42J Pancreatic Cancer Cells | Inhibition of S-Phase | 53% decrease in S-phase cells.[18] |

| Gastric Cancer | SGC-7901 Cells | Inhibition of DNA Synthesis | 32.2% inhibition at 1x10⁻⁵ M.[3] |

| Nude Mice Xenograft | Tumor Growth Inhibition | 62.3% reduction in tumor weight.[8][9] | |

| Colorectal Cancer | CT26 Murine Colon Adenocarcinoma | G0/G1 Cell Cycle Arrest | Significant increase in G0/G1 phase fraction.[19] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the intracellular signaling pathways activated by octreotide.

Western Blot Analysis for Phosphorylated Proteins (e.g., p-Akt, p-ERK)

This protocol describes the detection of phosphorylated proteins to assess the activation state of signaling pathways like PI3K/Akt and MAPK/ERK following octreotide treatment.[6]

Materials:

-

Cells of interest

-

Octreotide hydrochloride

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells and culture overnight. Treat with desired concentrations of octreotide for the appropriate duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

Figure 3: A representative workflow for Western blot analysis.

cAMP Functional Assay

This assay measures the ability of octreotide to inhibit the production of cAMP in cells.[2][20]

Materials:

-

Cells expressing the SSTR of interest

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Pre-incubation: Pre-incubate cells with increasing concentrations of octreotide.

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lysis and Measurement: Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's protocol.

-

Data Analysis: Determine the IC50 value of octreotide for the inhibition of forskolin-stimulated cAMP production.

Cell Proliferation Assay (e.g., ³H-Thymidine Incorporation)

This assay assesses the effect of octreotide on DNA synthesis, a hallmark of cell proliferation.[8][9]

Materials:

-

Cancer cell line of interest

-

This compound

-

³H-thymidine

-

Scintillation counter

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with various concentrations of octreotide.

-

³H-Thymidine Labeling: Add ³H-thymidine to the cell culture and incubate to allow for incorporation into newly synthesized DNA.

-

Cell Harvesting and Lysis: Harvest the cells and lyse them to release the DNA.

-

Scintillation Counting: Measure the amount of incorporated ³H-thymidine using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of DNA synthesis at different octreotide concentrations.

Conclusion

This compound's therapeutic benefits are underpinned by its activation of a complex and interconnected network of intracellular signaling cascades. Primarily through its high-affinity binding to SSTR2 and SSTR5, octreotide potently inhibits adenylyl cyclase, modulates the PI3K/Akt and MAPK/ERK pathways, influences intracellular calcium levels, and activates GIRK channels. These molecular events collectively contribute to its well-established anti-secretory and anti-proliferative effects. A thorough understanding of these signaling pathways, supported by robust quantitative data and detailed experimental methodologies, is crucial for the continued development and optimization of somatostatin analogs in the treatment of neuroendocrine tumors and other related disorders.

References

- 1. Octreotide | C49H66N10O10S2 | CID 448601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and paltusotine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Octreotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

- 12. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

- 13. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A fluorescent screening assay for identifying modulators of GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of octreotide treatment on the proliferation and apoptotic index of GH-secreting pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Meta-Analysis on the Effects of Octreotide on Tumor Mass in Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Meta-Analysis on the Effects of Octreotide on Tumor Mass in Acromegaly | PLOS One [journals.plos.org]

- 18. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. wjgnet.com [wjgnet.com]

- 20. benchchem.com [benchchem.com]

The Dawn of a Targeted Therapy: A Technical Guide to the Discovery and Synthesis of Octreotide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Octreotide, a pioneering somatostatin (B550006) analog. It details the scientific journey from the identification of native somatostatin to the rational design and chemical synthesis of a more stable and potent therapeutic agent. This document includes a compilation of quantitative data on Octreotide's binding affinities and pharmacokinetic properties, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and synthesis workflows. This guide is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a deep dive into the foundational science of a clinically significant peptide therapeutic.

Introduction: The Quest for a Stable Somatostatin Analog

The story of Octreotide begins with the discovery of somatostatin in 1973 by Nobel laureates Roger Guillemin and Andrew Schally.[1] This naturally occurring 14-amino acid peptide was identified as a potent inhibitor of growth hormone (GH) secretion.[2] Further research revealed its widespread distribution and inhibitory actions on a variety of other hormones, including insulin (B600854), glucagon, and gastrin, making it a promising therapeutic candidate for hormone-secreting tumors.[1][3] However, the clinical utility of native somatostatin was severely limited by its exceptionally short biological half-life of only 2-3 minutes, necessitating continuous intravenous infusion.[1][4]

This limitation spurred a concerted effort in the pharmaceutical industry to develop synthetic analogs with improved stability and duration of action. A team of scientists at Sandoz (now part of Novartis), led by Wilfried Bauer, embarked on a mission to create a smaller, more robust molecule that retained the key pharmacophore of somatostatin. Their work, culminating in the first synthesis of Octreotide in 1979 and the description of its pharmacological properties in 1982, marked a significant milestone in peptide drug development.[1] Octreotide, an octapeptide, not only exhibited a prolonged half-life of approximately 90-120 minutes but also demonstrated a more potent and selective inhibition of GH, glucagon, and insulin compared to the natural hormone.[1][5] It was approved for medical use in the United States in 1988 under the brand name Sandostatin®.[5]

Chemical Synthesis of Octreotide

The synthesis of Octreotide can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, with SPPS being a common method for its production.

Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the stepwise assembly of the peptide chain on a solid resin support, facilitating the removal of excess reagents and byproducts through simple filtration and washing steps. The general workflow for the Fmoc-based SPPS of Octreotide is outlined below.

Experimental Protocol: Solid-Phase Synthesis

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-protected amino acids (Fmoc-Thr(tBu)-ol, Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Phe-OH, Boc-D-Phe-OH)

-

Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water

-

Solvents: Dichloromethane (DCM), DMF

-

Oxidizing agent for cyclization (e.g., hydrogen peroxide or air oxidation)

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Resin Swelling and Anchoring: The 2-chlorotrityl chloride resin is swelled in DCM. The first amino acid, Fmoc-Thr(tBu)-ol, is anchored to the resin in the presence of a base like diisopropylethylamine (DIEA).

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the anchored amino acid is removed by treating the resin with 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated with DIC and HOBt in DMF and then coupled to the deprotected N-terminus of the growing peptide chain on the resin. The completion of the coupling reaction is monitored using a ninhydrin (B49086) test.

-

Iterative Deprotection and Coupling: Steps 2 and 3 are repeated for each subsequent amino acid in the Octreotide sequence.

-

Cleavage and Deprotection: Once the linear peptide chain is fully assembled, it is cleaved from the resin, and the acid-labile side-chain protecting groups (Boc, Trt, tBu) are simultaneously removed by treatment with a TFA cocktail.

-

Cyclization: The linear, deprotected peptide is subjected to oxidative conditions to facilitate the formation of the intramolecular disulfide bond between the two cysteine residues. This is often achieved by air oxidation in a dilute aqueous solution at a slightly alkaline pH.

-

Purification: The crude cyclic peptide is purified by RP-HPLC to yield the final Octreotide product.

Mechanism of Action and Signaling Pathways

Octreotide exerts its pharmacological effects by binding with high affinity to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). There are five known subtypes of SSTRs (SSTR1-SSTR5). Octreotide preferentially binds to SSTR2 and SSTR5, and to a lesser extent, SSTR3, while having low to no affinity for SSTR1 and SSTR4.

Upon binding of Octreotide to SSTR2 or SSTR5, a conformational change in the receptor activates intracellular signaling pathways primarily through inhibitory G-proteins (Gi/o).

The activation of Gi/o proteins leads to the dissociation of the α and βγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activation of protein kinase A (PKA), which in turn modulates downstream effectors involved in hormone secretion and cell proliferation.

The Gβγ subunit can directly modulate ion channels. It activates certain potassium (K+) channels, leading to K+ efflux and hyperpolarization of the cell membrane. It also inhibits voltage-gated calcium (Ca2+) channels, reducing Ca2+ influx. The combined effects of hyperpolarization and reduced intracellular Ca2+ are potent inhibitors of exocytosis, the process by which hormones are released from the cell.

Quantitative Data

Table 1: Binding Affinity of Octreotide for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Binding Affinity (IC50, nM) |

| SSTR1 | >1000 |

| SSTR2 | 0.6 |

| SSTR3 | >100 |

| SSTR4 | >1000 |

| SSTR5 | 7.0 |

| Data compiled from various sources and may vary depending on the specific assay conditions. |

Table 2: Pharmacokinetic Properties of Octreotide

| Parameter | Value | Route of Administration |

| Bioavailability | ~100% | Subcutaneous |

| <1% | Oral | |

| Half-life (t1/2) | 1.7 - 1.9 hours | Intravenous/Subcutaneous |

| Volume of Distribution (Vd) | 18 - 30 L | Intravenous |

| Total Body Clearance | 7 - 10 L/hour | Intravenous |

| Protein Binding | ~65% | - |

| Excretion | ~32% unchanged in urine | - |

Experimental Protocols

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Octreotide for SSTR subtypes expressed in cultured cells.

Materials:

-

Cell lines stably expressing individual human SSTR subtypes (e.g., CHO-K1 or HEK293 cells)

-

Radioligand: [125I-Tyr11]-Somatostatin-14

-

Unlabeled Octreotide

-

Binding buffer (e.g., 50 mM HEPES, pH 7.4, with 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, and protease inhibitors)

-

96-well microplates

-

Filtration apparatus with glass fiber filters

-

Gamma counter

Procedure:

-

Cell Culture and Membrane Preparation: Culture the SSTR-expressing cells to confluence. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

Competition Binding: Add increasing concentrations of unlabeled Octreotide to the wells.

-

Radioligand Addition: Add a fixed, low concentration of [125I-Tyr11]-Somatostatin-14 to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the unlabeled Octreotide concentration. The IC50 value (the concentration of Octreotide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Octreotide in a mouse xenograft model of a neuroendocrine tumor.

Materials:

-

Human neuroendocrine tumor cell line (e.g., BON-1, QGP-1)

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Octreotide acetate

-

Vehicle control (e.g., sterile saline)

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture the tumor cells under appropriate conditions.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer Octreotide (at various doses) or vehicle control to the respective groups, typically via subcutaneous injection, on a defined schedule (e.g., daily or twice daily).

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Study Endpoint: Continue the treatment for a predefined period or until the tumors in the control group reach a maximum allowable size.

-

Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) and biochemical analysis (e.g., measurement of hormone content).

Conclusion

The development of Octreotide represents a landmark achievement in rational drug design, transforming the management of neuroendocrine tumors and other disorders characterized by excessive hormone secretion. By systematically modifying the structure of native somatostatin, scientists at Sandoz created a highly effective and durable therapeutic agent. This technical guide has provided a detailed overview of the discovery, synthesis, and mechanism of action of Octreotide, supported by quantitative data and experimental protocols. It is hoped that this comprehensive resource will be of significant value to the scientific community, fostering a deeper understanding of this important therapeutic peptide and inspiring further innovation in the field of drug discovery.

References

- 1. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Octreotide Hydrochloride in the Inhibition of Tumor Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-angiogenic properties of octreotide (B344500) hydrochloride, a synthetic somatostatin (B550006) analog. It delves into the molecular mechanisms, key signaling pathways, and experimental evidence supporting its role in curbing tumor neovascularization. This document summarizes quantitative data from pivotal preclinical studies, details relevant experimental methodologies, and provides visual representations of the underlying biological processes to serve as a resource for researchers and professionals in the field of oncology and drug development.

Introduction

Tumor angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis. The reliance of tumors on a dedicated blood supply for oxygen and nutrients has made anti-angiogenic therapies a cornerstone of modern cancer treatment. Octreotide hydrochloride, a long-acting synthetic octapeptide analog of somatostatin, has demonstrated potent anti-angiogenic effects in a variety of preclinical models.[1] Its multifaceted mechanism of action, targeting both endothelial cells directly and the production of pro-angiogenic factors, makes it a subject of significant interest in oncology research.[2][3] This guide will explore the core mechanisms and experimental validation of octreotide's anti-angiogenic capabilities.

Mechanisms of Action

Octreotide's anti-angiogenic effects are mediated through both direct and indirect mechanisms, primarily involving its interaction with somatostatin receptors (SSTRs) expressed on endothelial and tumor cells.[1]

Direct Inhibition of Endothelial Cells

Octreotide directly impedes the key processes of angiogenesis by binding to SSTRs, particularly SSTR2 and SSTR3, which are often upregulated on proliferating endothelial cells.[4][5] This interaction triggers a cascade of intracellular signaling events that inhibit endothelial cell proliferation, migration, invasion, and differentiation.[6][7] Studies have shown that octreotide can induce apoptosis in endothelial cells, further contributing to its anti-angiogenic activity.[8]

Indirect Inhibition via Suppression of Pro-Angiogenic Factors

Octreotide also exerts its anti-angiogenic effects indirectly by inhibiting the synthesis and secretion of various growth factors and hormones that promote neovascularization.[2] Key among these are:

-

Vascular Endothelial Growth Factor (VEGF): Octreotide has been shown to reduce plasma levels of VEGF and inhibit its production by tumor cells.[8][9][10] VEGF is a potent mitogen for endothelial cells and a crucial driver of angiogenesis.[6][11]

-

Insulin-like Growth Factor-1 (IGF-1): By suppressing growth hormone (GH) secretion, octreotide leads to a decrease in circulating IGF-1 levels.[2][12] IGF-1 is known to promote tumor growth and angiogenesis.[13][14]

-

Basic Fibroblast Growth Factor (bFGF): Octreotide has also been found to reduce plasma levels of bFGF, another important pro-angiogenic factor.[8][9]

The following diagram illustrates the dual mechanism of octreotide's anti-angiogenic action.

Caption: Dual anti-angiogenic mechanism of octreotide.

Key Signaling Pathways

The binding of octreotide to its receptors initiates several downstream signaling pathways that culminate in the inhibition of angiogenesis.

SSTR-Mediated Inhibition of MAPK and PI3K/Akt Pathways

Upon activation by octreotide, SSTRs, which are G-protein coupled receptors, can inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[15] This can subsequently modulate the activity of key signaling pathways involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[4][12][16] Inhibition of these pathways in endothelial cells leads to cell cycle arrest and apoptosis.[17]

Regulation of eNOS Activity

Somatostatin has been shown to inhibit endothelial Nitric Oxide Synthase (eNOS) activity through SSTR3.[4] Nitric oxide is a critical signaling molecule in angiogenesis, and its inhibition contributes to the anti-angiogenic effects of somatostatin analogs.[4]

The diagram below outlines the key signaling cascades affected by octreotide.

Caption: Octreotide's intracellular signaling pathways.

Quantitative Data from Preclinical Studies

The anti-angiogenic efficacy of octreotide has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Anti-Angiogenic Effects of Octreotide

| Assay Type | Cell Line | Octreotide Concentration | Observed Effect | Reference |

| Proliferation (MTT Assay) | HUVECs | 10⁻⁹ M | 37% reduction in ³H-thymidine uptake | [18] |

| Proliferation | HUV-EC-C | 10⁻⁸ M | 32.6% inhibition of proliferation | [18] |

| Invasion Assay | HUVECs | 10⁻⁸ M - 10⁻⁶ M | Dose-dependent inhibition of invasion in response to VEGF | [6] |

| Tube Formation (Matrigel) | HUVECs | 10⁻⁸ M | Remarkable inhibition of tube formation | [6] |

| Tube Formation (Matrigel) | HUVECs | 10⁻⁶ M | Complete inhibition of tube formation | [6] |

| Microvessel Outgrowth | Human Placental Fragments | 10 µg/mL | 61% inhibition of microvessel outgrowth | [19] |

| Microvessel Outgrowth | Human Placental Fragments | 100 µg/mL | Complete inhibition of capillary tube formation | [19] |

Table 2: In Vivo Anti-Angiogenic Effects of Octreotide

| Animal Model | Tumor Type | Octreotide Dosage | Outcome Measure | Result | Reference |

| Nude Mice | Human Hepatocellular Carcinoma (LCI-D20) | 50 µg/kg (twice daily) | Microvessel Density | 31.8 ± 3.87 (control) vs. 21.7 ± 4.27 (treated), P<0.01 | [6][20] |

| Nude Mice | Human Rectal Neuroendocrine Carcinoma | Not specified | Microvessel Density | 341.4 ± 56.6/mm² (control) vs. 264.0 ± 48.2/mm² (treated), P<0.05 | [8][9] |

| Nude Mice | Human Rectal Neuroendocrine Carcinoma | Not specified | Tumor Necrosis | 39.7 ± 20.34% (control) vs. 62.7 ± 19.3% (treated), P<0.05 | [8][9] |

| Nude Mice | Human Pancreatic Cancer (PC-3 with SSTR2) | Not applicable (SSTR2 gene transfer) | Microvessel Density | 16.52 ± 2.25 (control) vs. 5.16 ± 1.34 (treated), P<0.05 | [21] |

| Rats | Portal Hypertensive Model | Not specified | VEGF Expression | 63% reduction after 4 days of treatment | [22][23] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the anti-angiogenic effects of octreotide.

In Vitro Assays

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in complete medium.[7]

-

Treatment: After cell attachment, the medium is replaced with a medium containing various concentrations of octreotide and a pro-angiogenic stimulus (e.g., VEGF).[6]

-

Incubation: Cells are incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm) to quantify cell viability.

-

Chamber Preparation: The upper compartment of a Boyden chamber is separated from the lower compartment by a Matrigel-coated porous membrane.[7]

-

Cell Seeding: HUVECs, pre-treated with octreotide, are seeded in the upper chamber in a serum-free medium.[6]

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., VEGF).[6]

-

Incubation: The chamber is incubated to allow for cell invasion through the Matrigel and membrane.

-

Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. Invaded cells on the lower surface are fixed, stained, and counted under a microscope.

-

Matrigel Coating: 96-well plates are coated with Matrigel and allowed to solidify.[7]

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of a pro-angiogenic stimulus and varying concentrations of octreotide.[6]

-

Incubation: The plate is incubated for a period sufficient for the formation of capillary-like structures (tubes).

-

Visualization and Quantification: Tube formation is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length or the number of branch points.

In Vivo Assays

-

Animal Model: Anesthetized nude mice are used for this assay.[6][20]

-

Corneal Pocket Creation: A small pocket is surgically created in the avascular cornea of the mouse eye.

-

Implantation: A pellet containing a pro-angiogenic substance (e.g., tumor tissue fragments) is implanted into the corneal pocket.[7][20]

-

Treatment: The mice receive systemic administration of octreotide or a vehicle control.[6]

-

Observation and Measurement: The growth of new blood vessels from the limbal vasculature towards the implant is observed and measured over time using a stereomicroscope.[20]

The following diagram provides a generalized workflow for assessing the anti-angiogenic properties of a compound like octreotide.

Caption: Experimental workflow for anti-angiogenesis assessment.

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a potent inhibitor of tumor angiogenesis. Its ability to act both directly on endothelial cells and indirectly by suppressing key pro-angiogenic growth factors provides a robust mechanism for its anti-tumor effects. The quantitative data from various preclinical models consistently demonstrate its efficacy in reducing neovascularization.